molecular formula C10H16ClNO2 B13146048 Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride

Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride

Cat. No.: B13146048
M. Wt: 217.69 g/mol
InChI Key: PBLUKJJZYDTALO-WZSOELRKSA-N
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Biological Activity

Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS No. 104770-18-5) is a bicyclic compound with potential biological activity. This article explores its synthesis, structural characteristics, and biological effects based on diverse sources, including case studies and research findings.

  • Molecular Formula : C10H16ClNO2
  • Molecular Weight : 217.69 g/mol
  • Structure : The compound features a bicyclic structure which is significant for its biological interactions.

Table 1: Chemical Characteristics

PropertyValue
CAS Number104770-18-5
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
SynonymsEthyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate hydrochloride

Synthesis

The synthesis of this compound involves several steps, typically starting from bicyclic precursors and utilizing reagents such as thionyl chloride for esterification processes under controlled conditions .

Research indicates that the biological activity of this compound may be linked to its structural properties, particularly its ability to interact with various biological targets, including amino acid transporters . It has been noted for its potential as a selective inhibitor in cellular growth processes, which could have implications in cancer research.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the compound's role in inducing apoptosis in cancer cells by modulating amino acid transport mechanisms . This suggests a potential therapeutic application in oncology.
  • Neurotransmitter Interaction : The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to glutamate metabolism, which is crucial for insulin secretion . This interaction may provide insights into metabolic disorders.
  • Amino Acid Transport : this compound has been shown to selectively disturb levels of neutral amino acids in the cerebral cortex, indicating a possible role in neurological conditions .

Safety and Toxicology

While the toxicological properties of this compound have not been fully elucidated, preliminary safety data suggest it should be handled with care due to potential irritant effects . It is classified under laboratory chemicals with specific handling recommendations.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H/t6-,7+,8+,9-;/m1./s1

InChI Key

PBLUKJJZYDTALO-WZSOELRKSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2C[C@@H]([C@H]1N)C=C2.Cl

Canonical SMILES

CCOC(=O)C1C2CC(C1N)C=C2.Cl

Origin of Product

United States

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